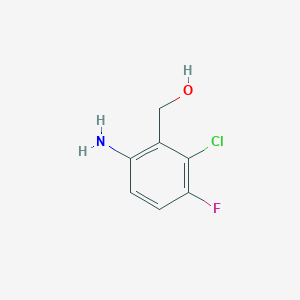
Ethyl 5-(trifluoromethyl)quinoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-(trifluoromethyl)quinoline-7-carboxylate is a quinoline derivative that features a trifluoromethyl group at the 5-position and an ethyl ester group at the 7-position. Quinoline derivatives are known for their diverse biological activities, including antimalarial, antibacterial, antifungal, and anticancer properties . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(trifluoromethyl)quinoline-7-carboxylate typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide (CF3I) and a suitable radical initiator.
Esterification: The carboxylic acid group at the 7-position can be esterified using ethanol and an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as copper or iron may be used to facilitate the reactions under milder conditions .
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-(trifluoromethyl)quinoline-7-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: m-CPBA, acetic acid, room temperature.
Reduction: Hydrogen gas, Pd/C, ethanol, room temperature.
Substitution: Nucleophiles such as amines or thiols, polar solvents, elevated temperatures.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Ethyl 5-(trifluoromethyl)quinoline-7-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing anticancer, antibacterial, and antifungal agents.
Biological Studies: The compound is used to study enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: Its unique properties make it useful in the development of advanced materials with specific electronic and optical characteristics.
Mecanismo De Acción
The mechanism of action of ethyl 5-(trifluoromethyl)quinoline-7-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for cell proliferation.
Receptor Binding: It can bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathways Involved: The compound affects pathways related to cell cycle regulation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
Ethyl 5-(trifluoromethyl)quinoline-7-carboxylate can be compared with other quinoline derivatives:
Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate: This compound has a hydroxyl group at the 4-position, which may enhance its hydrogen bonding capabilities.
Ethyl 8-(trifluoromethyl)-2-methyl-4-oxo-4H-pyrano[3,2-c]quinolone-3-carboxylate: This derivative features a pyrano ring fused to the quinoline core, providing additional rigidity and potential biological activity.
Conclusion
This compound is a versatile compound with significant potential in medicinal chemistry, biological studies, and material science. Its unique structure and reactivity make it a valuable tool for researchers exploring new therapeutic agents and advanced materials.
Propiedades
Fórmula molecular |
C13H10F3NO2 |
|---|---|
Peso molecular |
269.22 g/mol |
Nombre IUPAC |
ethyl 5-(trifluoromethyl)quinoline-7-carboxylate |
InChI |
InChI=1S/C13H10F3NO2/c1-2-19-12(18)8-6-10(13(14,15)16)9-4-3-5-17-11(9)7-8/h3-7H,2H2,1H3 |
Clave InChI |
RSWFTJVXMMKJGE-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C=CC=NC2=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![O6-Tert-butyl O7-methyl 2,2-difluoro-6-azaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B13913705.png)
![(3R)-4-[4-(benzyloxy)phenyl]-3-{[(tert-butoxy)carbonyl]amino}butanoicacid](/img/structure/B13913706.png)




![5-Bromothieno[2,3-d]thiazol-2-amine](/img/structure/B13913730.png)




![(E)-but-2-enedioic acid;carbonic acid;9-[(2R)-2-[(5-methyl-2-oxo-5-propan-2-yl-1,3,2lambda5-dioxaphosphepan-2-yl)methoxy]propyl]purin-6-amine](/img/structure/B13913755.png)

